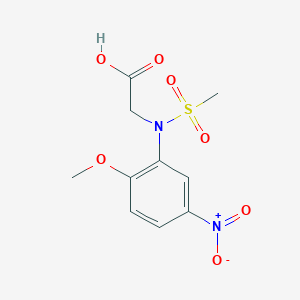

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C10H12N2O7S and its molecular weight is 304.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine (CAS No. 718603-61-3) is a synthetic compound with a distinctive molecular structure that includes a methoxy group, a nitro group, and a methylsulfonyl moiety attached to a glycine backbone. Its molecular formula is C₁₀H₁₂N₂O₇S, and it has a molecular weight of approximately 259.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neurobiology.

Neurobiological Applications

This compound functions as a caged neurotransmitter precursor , which allows for the controlled release of glycine upon photolysis. This property is particularly valuable in neurobiological experiments where precise timing of neurotransmitter release is crucial. Research indicates that upon photolysis, this compound effectively opens glycine receptor channels, enabling real-time measurements of ion flux and receptor dynamics.

Table 1: Photolysis Characteristics

| Parameter | Value |

|---|---|

| Wavelength for Photolysis | 308 or 337 nm |

| Quantum Yield | 0.2 |

| Hydrolysis Time Constant (pH 7.1) | 6.1 minutes |

| Hydrolysis Time Constant (pH 4.0) | 3 hours |

The mechanism through which this compound operates involves its photolytic cleavage, which releases free glycine that can then activate glycine receptors on neuronal cells. In studies utilizing mouse cerebral cortical neurons, it was demonstrated that neither the caged compound nor its photolysis product affected glycine receptors prior to photolysis, confirming its specificity .

Case Studies

-

Study on Glycine Receptor Activation :

- In a study conducted by Ramesh et al., the activation of glycine receptors was measured using whole-cell current recordings after the photolysis of caged glycine. The results indicated that the compound could effectively induce receptor channel opening, allowing researchers to investigate receptor kinetics in real time .

-

Interaction with Other Neurotransmitter Systems :

- Ongoing research is exploring this compound's interactions with other neurotransmitter systems beyond glycine receptors, potentially expanding its applicability in neuropharmacology and therapeutic interventions.

Comparative Analysis

The uniqueness of this compound lies in its combination of functional groups, which enhances its selectivity and efficacy compared to simpler analogs. Below is a comparative table highlighting related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylglycine | Simple amino acid derivative | Lacks nitro and methoxy groups |

| 2-Methoxyphenylglycine | Similar aromatic structure | No sulfonyl group |

| 2-Nitrobenzenesulfonamide | Contains sulfonamide moiety | No glycine backbone |

| Caged Glycine | Related to neurotransmitter studies | Directly involved in receptor activation |

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Caged Neurotransmitter Precursor :

- N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine acts as a caged precursor for glycine, allowing for controlled release upon photolysis. This property is crucial for neurobiological experiments where precise timing of neurotransmitter release is necessary to study receptor dynamics without prior interference from free glycine.

-

Glycine Receptor Studies :

- The compound has been extensively studied for its interaction with glycine receptors. Upon photolytic activation, it opens glycine receptor channels, enabling researchers to measure ion flux and receptor dynamics in real-time. This application is particularly valuable in understanding the role of glycine in synaptic transmission and its implications in neurological disorders.

-

Potential Therapeutic Effects :

- Preliminary research indicates that this compound may exhibit anti-inflammatory properties and modulate neurotransmitter systems. Its interactions with various receptors suggest potential therapeutic implications in treating conditions related to inflammation and pain management.

Interaction Studies

Research on the interactions of this compound focuses on its binding affinity to specific receptors and enzymes involved in neurotransmission:

- Ligand Binding Assays : Techniques such as radiolabeled ligand binding assays are employed to assess these interactions.

- Ion Flux Measurement : The compound's ability to open glycine receptors allows for direct measurement of ion flow through these channels, providing insights into receptor dynamics and pharmacological effects.

Eigenschaften

IUPAC Name |

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7S/c1-19-9-4-3-7(12(15)16)5-8(9)11(6-10(13)14)20(2,17)18/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSDQXAMIZDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.